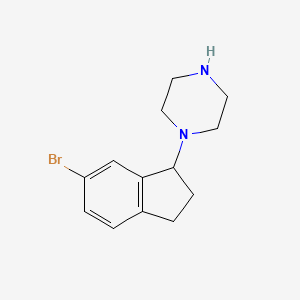![molecular formula C11H12ClN3O2 B14055055 3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-hydroxymethylcyclobutanol](/img/structure/B14055055.png)
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-hydroxymethylcyclobutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol is a synthetic organic compound that features a unique combination of a cyclobutanol ring, an imidazo[1,5-a]pyrazine moiety, and a chlorinated substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol typically involves multiple steps:
Formation of the Imidazo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 8-position of the imidazo[1,5-a]pyrazine ring can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Cyclobutanol Ring Formation: The cyclobutanol ring can be synthesized via a cyclization reaction involving a suitable precursor, often under conditions that promote ring closure.
Hydroxymethylation: Introduction of the hydroxymethyl group can be achieved through a hydroxymethylation reaction, often using formaldehyde or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde.
Reduction: The imidazo[1,5-a]pyrazine ring can be reduced under specific conditions to modify its electronic properties.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of reduced imidazo[1,5-a]pyrazine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Research: Its unique structure allows it to be used as a probe in biological studies to understand the interaction of small molecules with biological macromolecules.
Industrial Applications: It can be used in the synthesis of more complex molecules or as an intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The imidazo[1,5-a]pyrazine core is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(8-bromoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol: Similar structure but with a bromine atom instead of chlorine.
3-(8-fluoroimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol: Similar structure but with a fluorine atom instead of chlorine.
3-(8-methylimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C11H12ClN3O2 |
|---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H12ClN3O2/c12-9-8-5-14-10(15(8)2-1-13-9)7-3-11(17,4-7)6-16/h1-2,5,7,16-17H,3-4,6H2 |
InChI Key |
NKMZJVVUJFOTFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(CO)O)C2=NC=C3N2C=CN=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-[1,3]dioxolo[4,5-f]benzotriazole](/img/structure/B14054972.png)

![9,9'-Spirobi[9H-fluorene]-2,2'-diamine, N2,N2,N2',N2'-tetrakis(4-methylphenyl)-](/img/structure/B14054981.png)


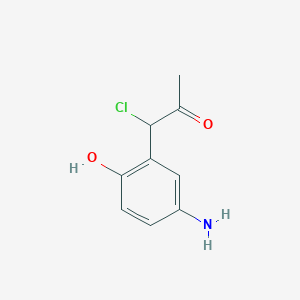
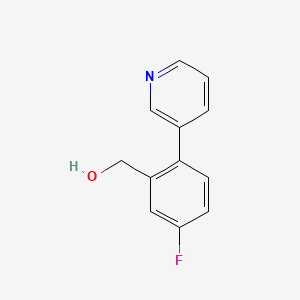
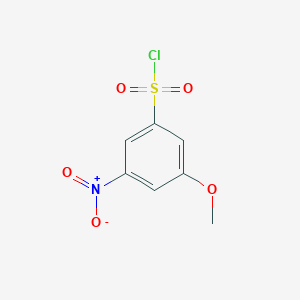
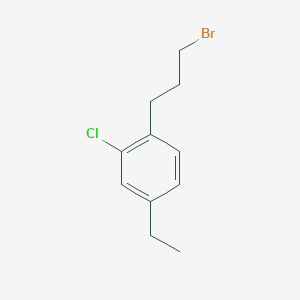
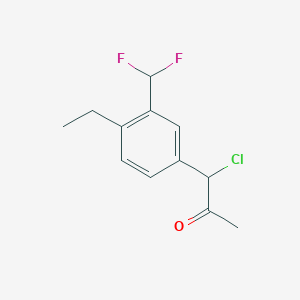

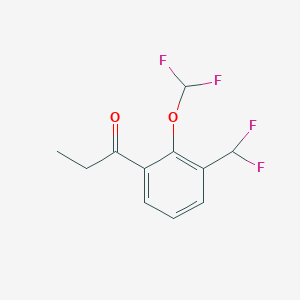
![1,3-bis(5-bromo-4-chlorothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B14055047.png)
